

Spectral Data Analysis of 2-(Phenylthio)acetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-(Phenylthio)acetamide

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This technical guide provides a comprehensive overview of the spectral data for **2-(Phenylthio)acetamide**, a compound of interest in various research and development applications. Due to the limited availability of a complete experimental dataset for this specific molecule in public databases, this guide combines available data from related structures and general spectroscopic principles to offer a robust analytical framework.

Summary of Spectral Data

The following tables summarize the expected and observed spectral data for **2-(Phenylthio)acetamide** and its derivatives. This information is crucial for the identification, characterization, and purity assessment of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	~7.2-7.5	Multiplet	Aromatic protons (C_6H_5)
~3.6	Singlet	Methylene protons (- CH_2 -)	
~7.0-8.0	Broad Singlet	Amide protons (- NH_2)	
^{13}C NMR	~170	Singlet	Carbonyl carbon ($\text{C}=\text{O}$)
~125-135	Multiple Signals	Aromatic carbons (C_6H_5)	
~38	Singlet	Methylene carbon (- CH_2 -)	

Note: Specific chemical shifts for **2-(Phenylthio)acetamide** are not readily available. The provided values are estimations based on data from structurally similar compounds such as 2-phenylacetamide and other acetamide derivatives.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3350-3180	Strong, Broad	N-H stretching (Amide)
3060-3080	Medium	Aromatic C-H stretching
~1660	Strong	C=O stretching (Amide I band)
~1600, ~1480	Medium to Weak	Aromatic C=C stretching
~1420	Medium	C-N stretching (Amide)
~740, ~690	Strong	C-H out-of-plane bending (Monosubstituted benzene)

Note: The IR data is based on characteristic absorption frequencies for primary amides and monosubstituted benzene rings.

Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation
167	Molecular ion [M] ⁺
109	[M - CONH ₂] ⁺
77	[C ₆ H ₅] ⁺

Note: The molecular weight of **2-(Phenylthio)acetamide** is 167.23 g/mol [1]. The fragmentation pattern is predicted based on common fragmentation pathways for similar structures.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Phenylthio)acetamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-

noise ratio.

Infrared (IR) Spectroscopy

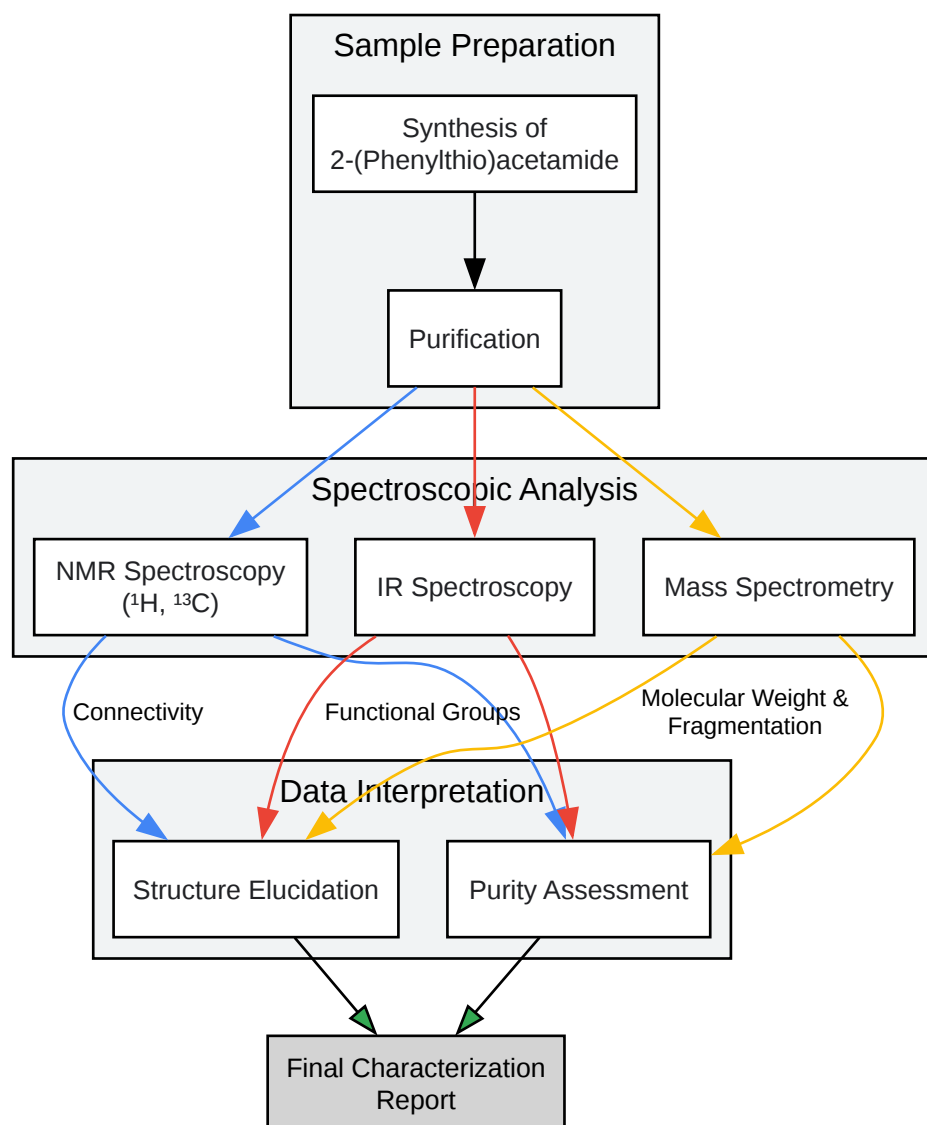
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Perform a background scan of the empty sample holder or ATR crystal prior to scanning the sample.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **2-(Phenylthio)acetamide**.



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References

- 1. 2-(Phenylthio)acetamide | C₈H₉NOS | CID 352162 - PubChem [pubchem.ncbi.nlm.nih.gov]

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